1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
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Overview
Description
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a piperidinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 4-methoxyaniline with piperidine and an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:
Step 1: Reaction of 4-methoxyaniline with piperidine to form an intermediate.
Step 2: Reaction of the intermediate with an isocyanate derivative to form the urea compound.
Step 3: Conversion of the urea compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-(piperidin-4-yl)urea hydrochloride.
Reduction: Formation of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group and piperidinyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
- 1-(4-Methylphenyl)-3-(piperidin-4-yl)urea hydrochloride
- 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride
Uniqueness
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRABGHQOSDKADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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